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molecular formula C10H16N2O4S B8780455 4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide CAS No. 18790-84-6

4-Amino-n,n-bis(2-hydroxyethyl)benzenesulfonamide

Cat. No. B8780455
M. Wt: 260.31 g/mol
InChI Key: WVJHQORTTCQQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05713988

Procedure details

N1,N1 -bis(2-hydroxyethyl) sulfanilamide was prepared as follows. (This method was taken in part from G. DiModica and E. Angeletti, Gazz. chim. ital., 1960, 90, 434-9 [CA 55:11344d].) A mixture of sodium carbonate (55.6 g), D.I. water (120 mL), and diethanolamine (57.8 g) was stirred and heated to 60°-70° C. Acetylsulfanilyl chloride (116.8 g) was added as a solid over an hour. D.I. water (225 mL) was added in portions during the acetylsulfanilyl chloride addition to keep the mixture stirrable. The mixture was stirred for an additional 3 hours at 60°-70° C., then allowed to cool to room temperature for about 16 hours. The solids were isolated by filtration and washed with 200 mL cold D.I. water.
[Compound]
Name
11344d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55.6 g
Type
reactant
Reaction Step Two
Name
Acetylsulfanilyl chloride
Quantity
116.8 g
Type
reactant
Reaction Step Three
Name
acetylsulfanilyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Quantity
57.8 g
Type
reactant
Reaction Step Five
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[NH:7]([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10].C([C:17]1[CH:26]=[C:25]([NH2:27])[CH:24]=[CH:23][C:18]=1[S:19](Cl)(=[O:21])=[O:20])(=O)C>O>[OH:10][CH2:9][CH2:8][N:7]([CH2:11][CH2:12][OH:13])[S:19](=[O:21])([C:18]1[CH:23]=[CH:24][C:25]([NH2:27])=[CH:26][CH:17]=1)=[O:20] |f:0.1.2|

Inputs

Step One
Name
11344d
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
55.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Acetylsulfanilyl chloride
Quantity
116.8 g
Type
reactant
Smiles
C(C)(=O)C1=C(S(=O)(=O)Cl)C=CC(=C1)N
Step Four
Name
acetylsulfanilyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=C(S(=O)(=O)Cl)C=CC(=C1)N
Name
Quantity
225 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
57.8 g
Type
reactant
Smiles
N(CCO)CCO
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for an additional 3 hours at 60°-70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 60°-70° C
CUSTOM
Type
CUSTOM
Details
The solids were isolated by filtration
WASH
Type
WASH
Details
washed with 200 mL cold D.I

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCN(S(=O)(C1=CC=C(C=C1)N)=O)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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